2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone
Description
This compound features a 3-acetylindole core linked via an ethanone bridge to a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin receptors), while the trimethoxybenzyl group may enhance lipophilicity and metabolic stability . Piperazine derivatives are common in CNS-targeting drugs due to their ability to modulate neurotransmitter systems .
Properties
Molecular Formula |
C26H31N3O5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H31N3O5/c1-18(30)21-16-29(22-8-6-5-7-20(21)22)17-24(31)28-13-11-27(12-14-28)15-19-9-10-23(32-2)26(34-4)25(19)33-3/h5-10,16H,11-15,17H2,1-4H3 |
InChI Key |
FZMAFIULMHLGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor.
Attachment of the Trimethoxybenzyl Group: The final step involves the attachment of the trimethoxybenzyl group to the piperazine ring through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Receptor Antagonism
A. 5-HT₆ Receptor Antagonists Compounds such as 2-(4-(pyridin-2-yl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanone (e.g., 3a–m) share the indole-ethanone-piperazine framework but replace the acetylindole with arylsulfonylindole groups. These derivatives exhibit nanomolar affinity for 5-HT₆ receptors, with substituents like 4-iodophenylsulfonyl (3f) enhancing selectivity . In contrast, the trimethoxybenzyl group in the target compound may favor interactions with lipid-rich CNS environments, though direct 5-HT₆ activity data are lacking.
B. Antipsychotic Arylpiperazine Derivatives The 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series demonstrates dual anti-dopaminergic and anti-serotonergic activity. Key analogues (e.g., 2-methoxyphenyl and 2,3-dichlorophenyl derivatives) show reduced catalepsy risk, linked to optimized QPlogBB (brain/blood partition coefficient) and electron affinity (EA) . The target compound’s trimethoxybenzyl group may similarly improve CNS penetration but could increase metabolic susceptibility due to methoxy groups .
Antiparasitic and Antifungal Analogues
A. CYP51 Inhibitors for Chagas Disease Pyridine-based derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) inhibit Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole . The target compound lacks pyridine or trifluoromethyl groups critical for CYP51 binding, suggesting divergent applications.
B. Antifungal Metal Complexes Ligands such as 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) form metal complexes (e.g., Cu²⁺, Co²⁺) with enhanced antifungal activity versus free ligands . The target compound’s acetylindole group lacks metal-chelating sites, limiting such applications.
Pharmacological and Physicochemical Data Comparison
Key Differentiators and Therapeutic Implications
- Trimethoxybenzyl vs. Arylsulfonyl : The trimethoxy group may enhance blood-brain barrier penetration versus sulfonyl groups, which improve receptor affinity .
- Acetylindole vs. Biphenyl : The acetylindole core may confer serotonin receptor modulation, whereas biphenyl derivatives favor dopamine D₂ antagonism .
- Lack of Metal Chelation: Unlike APEHQ, the target compound cannot form antifungal metal complexes .
Biological Activity
Chemical Structure
The compound can be described by the following molecular formula:
This structure features an indole moiety substituted with an acetyl group and a piperazine ring linked to a trimethoxybenzyl group. The presence of these functional groups suggests potential interactions with various biological targets.
- Molecular Weight : 348.43 g/mol
- Solubility : Soluble in organic solvents; specific solubility data is required for practical applications.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. For instance, research has shown that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results showed that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell lines.
Neuropharmacological Effects
The piperazine component of the molecule is known for its neuropharmacological activities. Piperazine derivatives have been implicated in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound may have potential as an anxiolytic or antidepressant agent.
The proposed mechanism involves the inhibition of serotonin reuptake and interaction with various serotonin receptor subtypes, which could lead to enhanced serotonergic signaling .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may also possess antimicrobial properties. The presence of multiple aromatic rings could contribute to its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes.
Testing Against Pathogens
In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed promising results, indicating a potential for development as an antimicrobial agent.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
